molecular formula C11H12N4O2S2 B2886703 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797086-26-0

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2886703
CAS RN: 1797086-26-0
M. Wt: 296.36
InChI Key: BZOZICDCHVSEML-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole (Scheme 35) and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, have shown promising results as antimicrobial agents. They have been reported to exhibit a broad spectrum of antibacterial and antifungal activities. This makes them valuable in the development of new treatments for infectious diseases, especially in the face of rising antibiotic resistance .

Anticancer Therapeutics

Some imidazole-containing compounds have demonstrated significant potential in cancer treatment. They have been found to inhibit the growth of various cancer cell lines, including leukemia and prostate cancer. This suggests that our compound could be explored further for its antitumor properties .

Tuberculosis Treatment

Derivatives of imidazole have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The presence of the imidazole ring can enhance the efficacy of these compounds, potentially leading to new therapeutic options for tuberculosis .

Anti-inflammatory and Analgesic Effects

The imidazole moiety is known to contribute to anti-inflammatory and analgesic effects. This makes compounds like ours suitable for the development of new medications to treat conditions associated with inflammation and pain .

Antiviral Applications

Imidazole derivatives have also been explored for their antiviral capabilities. They can be designed to target specific viral mechanisms, offering a pathway to novel antiviral drugs .

Antiprotozoal and Antibacterial Properties

Compounds with an imidazole ring have been used to create drugs with antiprotozoal and antibacterial properties. This includes treatments for conditions such as amoebiasis and other protozoal infections .

Antidiabetic Potential

Research has indicated that imidazole-containing compounds may have applications in managing diabetes. Their ability to modulate biological pathways related to glucose metabolism can be harnessed to develop new antidiabetic drugs .

Optoelectronic Devices and Sensors

Beyond biomedical applications, imidazole derivatives are being investigated for their potential in materials science. They could play a role in the development of optoelectronic devices and sensors due to their unique chemical properties .

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c16-19(17,11-2-1-9-18-11)13-5-6-14-7-8-15-10(14)3-4-12-15/h1-4,7-9,13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOZICDCHVSEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

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